2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
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Overview
Description
“2-Bromo-4-iodo-1-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrF3IO . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-iodo-1-(trifluoromethoxy)benzene” is 1S/C7H3BrF3IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Bromo-4-iodo-1-(trifluoromethoxy)benzene” is a liquid at room temperature . It has a molecular weight of 366.9 . The compound should be stored at 2-8°C .Scientific Research Applications
Synthesis and Material Chemistry
2-Bromo-4-iodo-1-(trifluoromethoxy)benzene has shown significant potential in synthesis and material chemistry. It has been involved in the generation of arynes, intermediates essential in the synthesis of naphthalenes and other complex organic compounds. For example, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) results in the generation of different phenyllithium intermediates, which, upon further reactions, yield various naphthalene derivatives (Schlosser & Castagnetti, 2001). Additionally, trifluoromethyl-substituted compounds, known for their significance in material sciences and pharmacology, can be synthesized using derivatives of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene as intermediates (Castagnetti & Schlosser, 2001).
Crystallography and Structural Analysis
The compound also plays a role in crystallography and structural analysis. For instance, the crystal structures of related compounds, like 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene, show intriguing supramolecular features, including hydrogen bonding and π–π interactions, which are crucial in understanding the behavior of similar halogenated compounds (Stein, Hoffmann, & Fröba, 2015).
Organic Electronics and Material Science
In the field of organic electronics and material science, derivatives of this compound have been found to form triple helical columns and assemble into porous materials, showcasing the potential for creating novel materials with unique properties (Rajput, Chernyshev, & Biradha, 2010). This finding is significant in developing materials with specific functionalities, like selective adsorption or catalytic properties.
Organic Synthesis
In organic synthesis, 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene derivatives are instrumental in generating various organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals. For instance, a new and direct trifluoromethoxylation of aliphatic substrates with 2,4‐Dinitro(trifluoromethoxy)benzene was reported, opening new pathways in the synthesis of aliphatic trifluoromethyl ethers (Marrec, Billard, Vors, Pazenok, & Langlois, 2010).
Halogen Bonding and Molecular Interactions
Moreover, the compound and its analogs have been a focus in the study of halogen bonding and molecular interactions, providing insights into the structural dynamics and reactivities of halogenated compounds. For instance, the crystal and molecular structures of 2,4-dibromo-1-iodo-benzene and related compounds have been analyzed to understand the effects of halogen substituents on molecular geometry and interactions (Schmidbaur, Minge, & Nogai, 2004).
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-iodo-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILSLJDTYNLSKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717831 |
Source
|
Record name | 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodo-1-(trifluoromethoxy)benzene | |
CAS RN |
1049731-04-5 |
Source
|
Record name | 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049731-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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